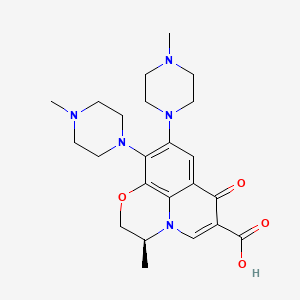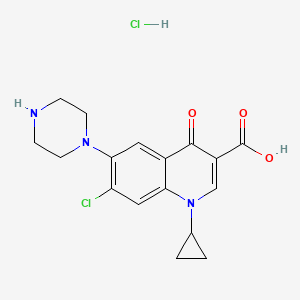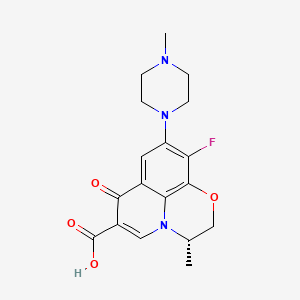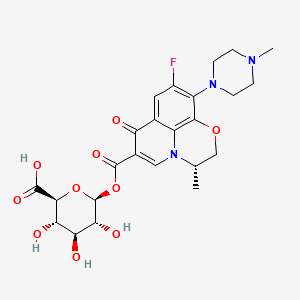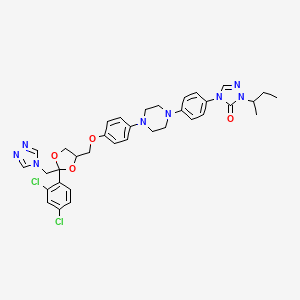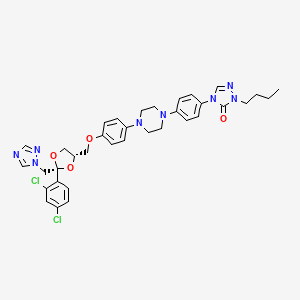
Nadifloxacin isomer 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nadifloxacin isomer 2 is an impurity of Nadifloxacin , a potent, broad-spectrum, quinolone agent approved for topical use in acne vulgaris and skin infections . Nadifloxacin is a topical fluoroquinolone antibiotic for the treatment of acne vulgaris . It is also used to treat bacterial skin infections .
Molecular Structure Analysis
The S (−) isomer of nadifloxacin, has been shown to be more potent than the R (+) isomer and twice as active as the racemic form of nadifloxacin against Gram-positive and Gram-negative bacteria . It is a new broad-spectrum anti-MRSA agent belonging to the benzoquinolizine subclass of QN .Chemical Reactions Analysis
Nadifloxacin has shown extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . LC–ESI–MS n helped in structural elucidation of degradants and a degradation pathway for nadifloxacin has been proposed .Physical and Chemical Properties Analysis
Nadifloxacin has a molar mass of 360.385 g·mol −1 . It has a melting point of 245 to 247 °C (473 to 477 °F) (dec.) . Nadifloxacin has limited penetration into the deep layer of the skin because it is poorly water soluble and it has a log p value of 2.47 .Mechanism of Action
Nadifloxacin inhibits the enzyme DNA gyrase that is involved in bacterial DNA synthesis and replication, thus inhibiting the bacterial multiplication . Nadifloxacin in addition to determine a therapeutic antibacterial action, can have a sebostatic and anti-inflammatory action, thus contributing to the improvement of the clinical condition of the patient .
Safety and Hazards
Future Directions
Research is being conducted to enhance the topical delivery of Nadifloxacin by incorporating it into a transethosomal gel formulation . The optimized transethosomal formulation displayed enhanced in vitro antimicrobial and in vivo anti-acne effects against Propionibacterium acnes in Wistar albino rats when compared to the marketed formulation .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nadifloxacin isomer 2 involves the conversion of Nadifloxacin to its isomer 2 through a series of chemical reactions.", "Starting Materials": [ "Nadifloxacin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve Nadifloxacin in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify it with hydrochloric acid.", "Step 4: Extract the resulting solid with ethanol and filter the solution.", "Step 5: Concentrate the filtrate to obtain Nadifloxacin isomer 2 as a solid." ] } | |
CAS No. |
130539-72-9 |
Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |
InChI Key |
WKEGKVZMFNTXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


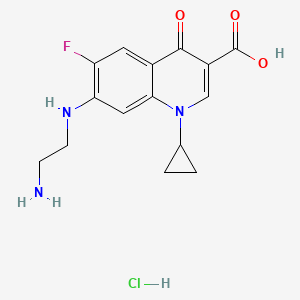
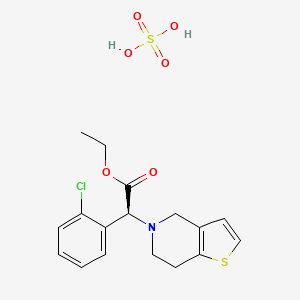
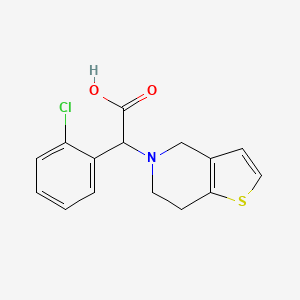
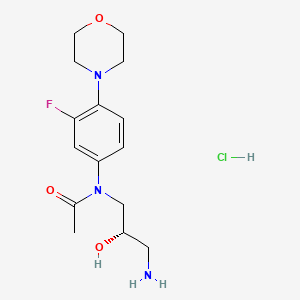
![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)
